![molecular formula C29H27N3O3 B3936139 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B3936139.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide
Vue d'ensemble
Description
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide, commonly known as BPN14770, is a small molecule drug that has shown potential therapeutic effects in various neurological disorders.
Mécanisme D'action
BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which in turn activates the protein kinase A (PKA) pathway. The activation of the PKA pathway leads to the phosphorylation of various proteins involved in synaptic plasticity and memory formation, ultimately leading to improved cognitive function.
Biochemical and Physiological Effects
BPN14770 has been shown to have various biochemical and physiological effects in preclinical studies. In addition to increasing cAMP levels, BPN14770 also reduces the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) (Zhang et al., 2019). BPN14770 also improves synaptic plasticity and reduces the levels of toxic proteins such as amyloid-beta and alpha-synuclein (Wang et al., 2019). These effects suggest that BPN14770 has potential therapeutic effects in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BPN14770 has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier, making it an ideal candidate for neurological disorders. BPN14770 also has low toxicity and high selectivity for PDE4D, reducing the risk of off-target effects. However, BPN14770 has several limitations for lab experiments. It has a short half-life and requires frequent dosing, making it difficult to maintain therapeutic levels in vivo. BPN14770 also has poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
For BPN14770 include optimizing its pharmacokinetic properties, developing more efficient synthesis methods, and exploring its potential therapeutic effects in other neurological disorders.
Applications De Recherche Scientifique
BPN14770 has shown promising results in preclinical studies for various neurological disorders such as Alzheimer's disease, Parkinson's disease, Fragile X syndrome, and Autism Spectrum Disorder. In a study conducted by Zhang et al. (2019), BPN14770 was found to improve cognitive function and reduce amyloid-beta levels in a mouse model of Alzheimer's disease. Similarly, BPN14770 has also shown to improve motor function and reduce alpha-synuclein levels in a mouse model of Parkinson's disease (Wang et al., 2019). These studies suggest that BPN14770 has potential therapeutic effects in various neurological disorders.
Propriétés
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-naphthalen-1-yloxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3/c33-28(21-35-27-12-6-10-22-7-4-5-11-26(22)27)30-24-13-15-25(16-14-24)31-17-19-32(20-18-31)29(34)23-8-2-1-3-9-23/h1-16H,17-21H2,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXXUWXXEXIGRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)COC3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yloxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.